molecular formula C9H15Cl2N3 B6222180 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride CAS No. 2758000-99-4

2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B6222180
CAS No.: 2758000-99-4
M. Wt: 236.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride, commonly known as 2-CPP, is a chemical compound belonging to the class of pyrimidine derivatives. It is an agonist at the 5-HT2C receptor, and is used in scientific research as a tool to study 5-HT2C receptor function. 2-CPP has been used to study the mechanism of action of serotonin and other neurotransmitters in the brain, as well as their physiological and biochemical effects on the body.

Mechanism of Action

2-CPP acts as an agonist at the 5-HT2C receptor, activating the receptor and resulting in the release of serotonin. The activation of the 5-HT2C receptor results in the release of neurotransmitters, such as dopamine, norepinephrine, and glutamate, which then act on other neurons in the brain. This results in a cascade of effects that can affect behavior, cognition, and emotion.
Biochemical and Physiological Effects
2-CPP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, norepinephrine, and glutamate in the brain, resulting in increased levels of these neurotransmitters in the brain. It has also been shown to increase the activity of certain enzymes, such as monoamine oxidase, and to decrease the activity of other enzymes, such as acetylcholine esterase. These biochemical and physiological effects are thought to be responsible for the behavioral and cognitive effects of 2-CPP.

Advantages and Limitations for Lab Experiments

2-CPP is a useful tool for scientific research, as it is relatively easy to synthesize, has a low toxicity, and is stable in solution. However, there are some limitations to its use in lab experiments. For example, it can be difficult to accurately measure the concentration of 2-CPP in solution, and it can be difficult to determine the exact mechanism of action of 2-CPP on the 5-HT2C receptor.

Future Directions

There are several potential future directions for research into 2-CPP. These include further study of the biochemical and physiological effects of 2-CPP on the body, as well as further study of the mechanism of action of 2-CPP on the 5-HT2C receptor. Additionally, further study of the behavioral and cognitive effects of 2-CPP could provide insight into how serotonin and other neurotransmitters affect behavior and cognition. Finally, further study of the potential therapeutic uses of 2-CPP could lead to new treatments for various neurological and psychiatric disorders.

Synthesis Methods

2-CPP is synthesized using a two-step process involving the condensation of 4-cyano-2-chloropyrimidine with ethyl cyanoacetate, followed by cyclopropanation of the resulting intermediate with ethyl diazoacetate. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is catalyzed by a base, such as sodium carbonate or sodium hydroxide. The reaction yields a white crystalline solid with a melting point of 160-162 °C.

Scientific Research Applications

2-CPP is widely used in scientific research to study the mechanism of action of serotonin and other neurotransmitters in the brain. It is used to study the effect of serotonin on the 5-HT2C receptor, and to investigate the biochemical and physiological effects of serotonin on the body. 2-CPP has also been used to study the effect of serotonin on behavior, cognition, and emotion.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-cyclopropylpyrimidin-4-yl)ethan-1-amine dihydrochloride involves the reaction of 2-cyclopropylpyrimidine-4-carbaldehyde with ethylamine followed by reduction of the resulting imine to obtain the target compound. The dihydrochloride salt is then formed by treatment with hydrochloric acid.", "Starting Materials": [ "2-cyclopropylpyrimidine-4-carbaldehyde", "ethylamine", "sodium triacetoxyborohydride", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: React 2-cyclopropylpyrimidine-4-carbaldehyde with excess ethylamine in ethanol at room temperature to form the imine intermediate.", "Step 2: Add sodium triacetoxyborohydride to the reaction mixture and stir at room temperature for several hours to reduce the imine to the amine product.", "Step 3: Quench the reaction with water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.", "Step 5: Dissolve the crude product in hydrochloric acid and stir at room temperature to form the dihydrochloride salt.", "Step 6: Filter the precipitated salt, wash with water, and dry under vacuum to obtain the final product." ] }

2758000-99-4

Molecular Formula

C9H15Cl2N3

Molecular Weight

236.1

Purity

95

Origin of Product

United States

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